2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid
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Overview
Description
2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with an ethyl group at the 3-position and an acetic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid typically involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid. The process may also involve heating and refluxing to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of aqueous media and environmentally friendly catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds have a triazolo ring fused to the pyrido[2,3-d]pyrimidine core, offering different chemical properties and biological activities.
Uniqueness
2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl group and acetic acid moiety contribute to its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O4 |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-(3-ethyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H11N3O4/c1-2-13-10(17)7-4-3-5-12-9(7)14(11(13)18)6-8(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
InChI Key |
HGVHETDPNXLZGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)O |
Origin of Product |
United States |
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